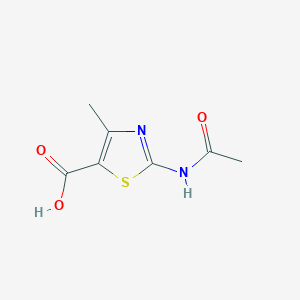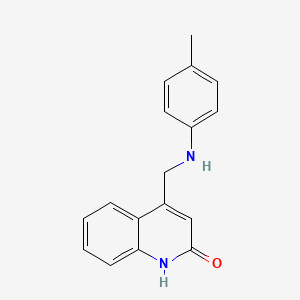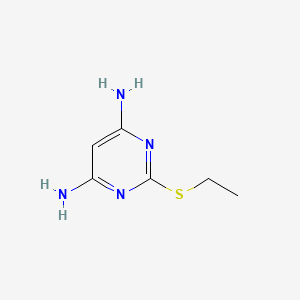
1-(Phenylacetyl)-l-proline
Descripción general
Descripción
1-(Phenylacetyl)-l-proline is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. It is a derivative of proline, an amino acid, and features a phenylacetyl group attached to the nitrogen atom of the proline ring. This compound is known for its potential nootropic effects and has been studied for its cognitive-enhancing properties.
Mecanismo De Acción
Target of Action
It’s worth noting that phenylacetic acid, a related compound, is involved in bacterial degradation of aromatic components . The bacterial phenylacetic acid pathway contains 12 enzymes and a transcriptional regulator, which are involved in biofilm formation and antimicrobial activity .
Mode of Action
Nootropic drugs, which include similar compounds, affect brain metabolism and neurotransmitter systems (cholinergic, glutamatergic, gabaergic, and others), cerebral vasodilators, neuropeptides and their analogues, antioxidants, and membrane protectors .
Biochemical Pathways
Phenylacetic acid, a related compound, is a central intermediate metabolite involved in bacterial degradation of aromatic components . The bacterial phenylacetic acid pathway mainly contains 12 enzymes and a transcriptional regulator .
Pharmacokinetics
A population pharmacokinetic model was developed based on plasma concentrations of l-ornithine, phenylacetic acid, and phenylacetylglutamine data from four clinical trials in healthy subjects and patients with stable cirrhosis or hospitalized adult patients with liver cirrhosis and hepatic encephalopathy . Body weight and hepatic function were significant covariates determining phenylacetic acid exposure .
Action Environment
It’s worth noting that bacterial phenylacetic acid pathway, which may be related, is involved in biofilm formation and antimicrobial activity .
Análisis Bioquímico
Biochemical Properties
1-(Phenylacetyl)-l-proline plays a significant role in biochemical reactions, particularly in the context of neuroprotection and cognitive enhancement. This compound interacts with several enzymes and proteins, including neurotrophins such as nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF). These interactions are crucial for its neuroprotective effects, as this compound enhances the expression of these neurotrophins, which are vital for neuronal survival and function .
Cellular Effects
This compound has been shown to influence various cellular processes, particularly in neuronal cells. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, in studies involving HEK293 and SH-SY5Y cell lines, this compound did not stimulate cell proliferation but enhanced the expression of neurotrophins and increased the activity of hypoxia-inducible factor 1 (HIF-1) . This suggests that the compound supports neuronal health without promoting uncontrolled cell growth.
Molecular Mechanism
The molecular mechanism of this compound involves several pathways. It acts as an activator of HIF-1, which plays a role in cellular responses to hypoxia. Additionally, it has antioxidant and anti-inflammatory properties, which contribute to its neuroprotective effects. The compound also inhibits the neurotoxicity of excess calcium and glutamate, which are known to cause neuronal damage . These mechanisms collectively help in maintaining neuronal health and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions, and its neuroprotective effects have been sustained over extended periods in in vitro studies. Long-term studies are necessary to fully understand its stability and degradation over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been shown to enhance cognitive function and provide neuroprotection without significant adverse effects. At higher doses, there may be potential toxic effects, although these have not been extensively documented
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as phenylacetate-CoA ligase, which plays a role in the metabolism of phenylacetate. This interaction is crucial for the compound’s metabolic activity and its effects on metabolic flux and metabolite levels .
Subcellular Localization
This compound is localized in specific subcellular compartments, which is critical for its activity and function. It is believed to be directed to certain organelles through targeting signals and post-translational modifications. This localization is important for its interaction with cellular components and its overall biochemical activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenylacetyl)-l-proline typically involves the acylation of l-proline with phenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and yield of the process. The product is typically purified by recrystallization or chromatography to obtain a high-purity compound suitable for further applications.
Análisis De Reacciones Químicas
Types of Reactions
1-(Phenylacetyl)-l-proline can undergo various chemical reactions, including:
Oxidation: The phenylacetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the phenylacetyl moiety can be reduced to form alcohols.
Substitution: The proline ring can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides.
Major Products Formed
Oxidation: Phenylacetic acid derivatives.
Reduction: Phenylethanol derivatives.
Substitution: Various substituted proline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Explored for its potential cognitive-enhancing effects and neuroprotective properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Comparación Con Compuestos Similares
1-(Phenylacetyl)-l-proline can be compared with other similar compounds, such as:
Phenylacetylglycine: Another derivative of phenylacetic acid with different biological activities.
Phenylacetylglutamine: A compound involved in the metabolism of phenylacetic acid.
Phenylacetylcarbinol: Used in the synthesis of ephedrine and pseudoephedrine.
The uniqueness of this compound lies in its specific structure, which allows it to interact with molecular targets in a distinct manner, leading to its potential cognitive-enhancing and neuroprotective effects.
Propiedades
IUPAC Name |
(2S)-1-(2-phenylacetyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-12(9-10-5-2-1-3-6-10)14-8-4-7-11(14)13(16)17/h1-3,5-6,11H,4,7-9H2,(H,16,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQCWSGRNIOFFC-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2752-38-7 | |
| Record name | N-Phenylacetyl-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2752-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-1-(2-phenylacetyl)pyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.844 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1331672.png)

![2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]acetic acid](/img/structure/B1331681.png)


![3-{[(Furan-2-ylmethyl)-amino]-methyl}-6,8-dimethyl-1H-quinolin-2-one](/img/structure/B1331691.png)



